Alizapride hydrochloride is a pharmaceutical compound recognized primarily for its role as a dopamine receptor antagonist. It exhibits significant prokinetic and antiemetic properties, making it effective in preventing nausea and vomiting, particularly in postoperative settings. The compound is classified under the category of antiemetics and gastrointestinal agents, specifically targeting the central nervous system's chemoreceptor trigger zone.
Alizapride hydrochloride is derived from the chemical structure of benzotriazole and has been synthesized for medical applications. Its chemical formula is , with a molecular weight of approximately 351.83 g/mol. The compound is categorized as a dopamine receptor antagonist, specifically acting on D2 receptors, which are pivotal in mediating nausea and vomiting responses in the brain .
The synthesis of alizapride hydrochloride involves multiple steps, typically starting from simpler precursor compounds. A notable method includes:
The synthesis process is designed to optimize yield while minimizing environmental impact. Advanced techniques such as AI-powered synthesis planning tools can predict feasible synthetic routes, enhancing efficiency in laboratory settings .
Alizapride hydrochloride features a complex molecular structure characterized by a benzotriazole ring. The structural representation indicates:
The InChI key for alizapride hydrochloride is BRECEDGYMYXGNF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
The mechanism of action of alizapride hydrochloride primarily involves its antagonistic effects on D2 dopamine receptors located in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, alizapride effectively inhibits the signals that lead to nausea and vomiting. This action is crucial for its application in treating conditions associated with these symptoms .
Data regarding its elemental composition shows:
Alizapride hydrochloride is primarily utilized in clinical settings for its antiemetic properties, particularly in managing nausea associated with chemotherapy and postoperative recovery. Its effectiveness as a prokinetic agent also makes it valuable in treating gastrointestinal disorders where motility enhancement is desired .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1